5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Description
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 40030-78-2) is a benzoxazole-derived aromatic amine with a molecular formula of C₁₆H₁₆N₂O. Its structure comprises a 5,6-dimethyl-substituted benzoxazole ring linked to a 2-methylaniline moiety. This compound is widely utilized as a building block in pharmaceutical and materials chemistry due to its rigid planar structure and ability to participate in π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-9-4-5-12(8-13(9)17)16-18-14-6-10(2)11(3)7-15(14)19-16/h4-8H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNUHTTXYBQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 5,6-dimethyl-2-aminobenzoxazole with 2-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
Biological Applications
1. Anticancer Research
- Studies have indicated that compounds similar to 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline exhibit cytotoxic effects against various cancer cell lines. The benzoxazole moiety is known for its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for further development in anticancer therapies .
2. Antimicrobial Activity
- Research suggests that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function. This application is particularly relevant in the development of new antibiotics as resistance to existing drugs rises .
Industrial Applications
1. Dye and Pigment Production
- The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings .
2. Fluorescent Probes
- Given its fluorescence characteristics, 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can be employed as a fluorescent probe in biochemical assays. This application is crucial for tracking biological processes in live cells and tissues .
Case Studies
Mechanism of Action
The mechanism of action of 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Benzoxazole/Benzimidazole) | Aniline Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | 5,6-dimethyl (benzoxazole) | 2-methyl | 252.31 | Electron-donating methyl groups |
| 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | 5,7-dimethyl (benzoxazole) | 2-methyl | 252.31 | Altered steric hindrance |
| 5-(1H-Benzimidazol-2-yl)-2-methylaniline | Unsubstituted (benzimidazole) | 2-methyl | 239.29 | N-H for hydrogen bonding |
| 3-(7-Bromo-5-methyl-1,3-benzoxazol-2-yl)-2-methylaniline | 7-bromo, 5-methyl (benzoxazole) | 2-methyl | 317.18 | Bromine enhances electrophilicity |
| 5-(5,6-Dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline | 5,6-dichloro (benzimidazole) | 2-methoxy | 316.16 | Chlorine and methoxy modulation |
- Benzoxazole vs. Benzimidazole : Replacing the benzoxazole oxygen with a nitrogen (benzimidazole) introduces an N-H group, enhancing hydrogen-bonding capacity and altering aromaticity .
- Substituent Positioning : The 5,6-dimethyl configuration in the target compound reduces steric hindrance compared to 5,7-dimethyl analogs, favoring planar molecular conformations .
Physicochemical Properties
- Solubility : Methyl groups enhance lipophilicity, whereas bromine () or methoxy () substituents introduce polarizability or hydrogen-bonding capacity, respectively.
- Thermal Stability : Rigid benzoxazole/benzimidazole cores contribute to high thermal stability, critical for applications in materials science .
Methodological Considerations
Structural analysis of these compounds often employs crystallographic tools like SHELXL () for refinement and ORTEP-3 () for visualizing thermal ellipsoids. These methods highlight conformational differences caused by substituent variations.
Biological Activity
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including data from various studies and a summary of key findings.
- IUPAC Name : 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
- Molecular Formula : C16H16N2O
- CAS Number : 292058-53-8
- Purity : 95% .
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The specific compound has been studied for its potential as an antimicrobial agent and its cytotoxic effects on cancer cells.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance:
- A study involving various benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis, while demonstrating lower activity against Gram-negative strains .
- The compound exhibited antifungal properties against pathogens such as Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound 1 | Bacillus subtilis | Active | |
| Compound 2 | Escherichia coli | Inactive | |
| Compound 3 | Candida albicans | Active |
Anticancer Activity
The cytotoxic effects of this compound have also been explored:
- Several studies report that benzoxazole derivatives can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The selectivity for cancer cells over normal cells suggests potential as anticancer agents .
- Structure–activity relationship (SAR) analyses indicate that modifications to the benzoxazole core can enhance or diminish biological activity, which is crucial for developing more effective therapeutic agents .
Case Studies
- Antimicrobial Screening : A comprehensive screening of 41 benzoxazole derivatives indicated that while many compounds exhibited low antibacterial activity, some showed promising results against specific pathogens. The most active compounds were characterized by electron-donating substituents that enhanced their efficacy .
- Cytotoxicity Testing : In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells. This selectivity is critical for developing safer cancer therapies .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate IC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning (random forests) to identify predictive toxicity markers .
Data Interpretation & Validation
Q. How to reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer : Re-evaluate force field parameters in simulations or adjust QSAR training sets. Experimentally validate key predictions (e.g., binding affinity via SPR). Use sensitivity analysis to identify model limitations (e.g., neglecting solvation effects) .
Q. What protocols ensure reproducibility in synthetic yields across laboratories?
- Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldrich vs. TCI), solvent purity (HPLC-grade), and equipment (e.g., reflux condensers with fixed jacket temperatures). Publish detailed spectral data and crystallographic parameters for cross-lab verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
